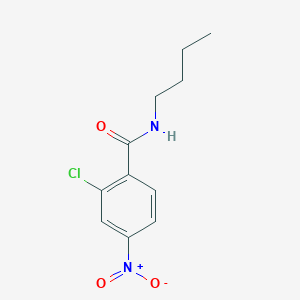

N-butyl-2-chloro-4-nitrobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClN2O3 |

|---|---|

Molecular Weight |

256.68 g/mol |

IUPAC Name |

N-butyl-2-chloro-4-nitrobenzamide |

InChI |

InChI=1S/C11H13ClN2O3/c1-2-3-6-13-11(15)9-5-4-8(14(16)17)7-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,13,15) |

InChI Key |

XPHLUZMYDJXHSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Chemical Synthesis and Preparative Methodologies for N Butyl 2 Chloro 4 Nitrobenzamide

Strategic Disconnection and Retrosynthetic Analysis for the N-butyl-2-chloro-4-nitrobenzamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the amide bond, which is the most synthetically accessible linkage to form. This disconnection reveals two key precursors: 2-chloro-4-nitrobenzoic acid and n-butylamine.

This strategic bond cleavage simplifies the synthesis into two main challenges: the preparation of the substituted benzoic acid and the subsequent coupling with the amine. The presence of the electron-withdrawing nitro group and the chloro substituent on the aromatic ring of the benzoic acid precursor will influence the reactivity of the carboxyl group.

Direct Amidation Approaches in the Synthesis of this compound

Direct amidation methods involve the reaction of a carboxylic acid or its activated form with an amine to form the amide bond.

Acyl Chloride Intermediate Reactions with n-Butylamine

A common and efficient method for amide bond formation is the reaction of an acyl chloride with an amine. This method, known as the Schotten-Baumann reaction, is often carried out in a two-phase system or in the presence of a base to neutralize the hydrochloric acid byproduct. diva-portal.org

The synthesis of this compound via this route first requires the conversion of 2-chloro-4-nitrobenzoic acid to its corresponding acyl chloride, 2-chloro-4-nitrobenzoyl chloride. prepchem.comnist.gov This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). tandfonline.comopenstax.org The resulting 2-chloro-4-nitrobenzoyl chloride is a highly reactive intermediate due to the electron-withdrawing effects of the nitro group. It can then be reacted with n-butylamine to yield the desired this compound. The reaction is generally rapid and proceeds in high yield. mdpi.com

A study on the synthesis of related benzamide (B126) derivatives demonstrated the successful reaction of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride with various amines to form the corresponding amides. nih.gov This supports the feasibility of reacting 2-chloro-4-nitrobenzoyl chloride with n-butylamine.

Carboxylic Acid Activation Methods for Amide Bond Formation

Directly reacting a carboxylic acid with an amine to form an amide is generally difficult because the hydroxyl group (-OH) is a poor leaving group. openstax.org Therefore, the carboxylic acid must be "activated" to enhance its reactivity. This can be done using coupling reagents.

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). openstax.orgchemicalbook.com The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (n-butylamine in this case) to form the amide bond, with the byproduct being a urea (B33335) derivative. openstax.org

Another approach involves the use of phosphonium- or uranium-based reagents. While effective, these methods often generate stoichiometric amounts of byproducts that can complicate purification.

Synthesis of Key Precursor Molecules for this compound

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors.

Preparation of 2-chloro-4-nitrobenzoic acid and its Derivatives

2-Chloro-4-nitrobenzoic acid is a crucial intermediate. google.comnih.gov It can be synthesized from various starting materials. One common laboratory method involves the nitration of 2-chlorobenzoic acid. However, controlling the regioselectivity of the nitration can be challenging.

An alternative and often more controlled synthesis starts from toluene. The para position is first blocked by nitration, followed by chlorination. Subsequent oxidation of the methyl group yields the carboxylic acid. chegg.com Another synthetic route involves the oxidation of 2-chloro-4-nitrotoluene.

A patented method describes the synthesis of 2-chloro-4-nitrobenzoic acid from 2-chloro-4-nitro-6-hydroxy-isopropylbenzene. google.com There are also established procedures for preparing related compounds like 4-chloro-2-nitrobenzoic acid from benzene (B151609). quora.comquora.com

The conversion of 2-chloro-4-nitrobenzoic acid to its highly reactive acyl chloride derivative, 2-chloro-4-nitrobenzoyl chloride, is a key step for the acylation of n-butylamine. This is typically achieved by refluxing the acid with thionyl chloride. prepchem.com

Table 1: Synthesis Methods for 2-chloro-4-nitrobenzoic acid

| Starting Material | Key Transformation(s) | Reference(s) |

| Toluene | Nitration, Chlorination, Oxidation | chegg.com |

| 2-chloro-4-nitro-6-hydroxy-isopropylbenzene | Reaction with N-methylmorpholine and tetra-n-propyl titanate | google.com |

| 2-Chlorobenzoic Acid | Nitration | - |

| 2-Chloro-4-nitrotoluene | Oxidation | - |

Considerations for n-Butylamine Precursors

n-Butylamine is a readily available primary amine. wikipedia.org It is commercially produced on a large scale. Common industrial synthesis methods include the reaction of ammonia (B1221849) with n-butanol over an alumina (B75360) catalyst. wikipedia.orggoogle.comgoogle.com Another method involves the hydrogenation of butyronitrile. scielo.br The choice of solvent can significantly impact the selectivity of this hydrogenation, with protic solvents like ethanol (B145695) favoring the formation of the primary amine. scielo.br

Table 2: Industrial Synthesis of n-Butylamine

| Precursor | Reagents/Catalyst | Key Process | Reference(s) |

| n-Butanol | Ammonia, Alumina catalyst | Catalytic amination | wikipedia.orggoogle.comgoogle.com |

| Butyronitrile | Hydrogen, Nickel/Silica catalyst | Catalytic hydrogenation | scielo.br |

| n-Butanol, Ammonia, Hydrogen | Catalyst | Reaction and stratification | google.com |

Optimization of Reaction Parameters and Yield Enhancement Strategies

The efficiency of the synthesis of this compound is critically dependent on the reaction conditions. Researchers have investigated various parameters to maximize the yield and purity of the final product. Key areas of optimization include the choice of solvent, reaction temperature, and the nature of the base used to neutralize the hydrochloric acid byproduct.

A study on the synthesis of a series of N-substituted 2-chloro-5-sulfamoyl-4-nitrobenzamides, which included an N-butyl derivative, employed refluxing the 2-chloro-4-nitrobenzoyl chloride with n-butylamine in dimethylformamide (DMF). nih.gov This approach resulted in a commendable yield of 84.54% for the analogous N-butyl-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide, suggesting that DMF is an effective solvent for this transformation, likely due to its high boiling point and ability to dissolve a wide range of organic compounds.

Further optimization strategies can be inferred from related N-alkylation and amidation reactions. The classic Schotten-Baumann reaction, for instance, utilizes a two-phase system of water and an organic solvent, with a base in the aqueous phase to neutralize the generated acid. wikipedia.org This method can be advantageous for its simplicity and mild conditions. The choice of base is also crucial, with options ranging from inorganic bases like sodium hydroxide (B78521) to organic bases such as triethylamine (B128534) or pyridine, which can influence the reaction rate and minimize side reactions.

Modern techniques such as microwave-assisted synthesis have also emerged as a powerful tool for accelerating organic reactions. ajol.infonih.govresearchgate.net The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve yields by providing rapid and uniform heating.

The following interactive table summarizes potential optimization parameters for the synthesis of this compound, based on findings from related benzamide syntheses.

| Parameter | Condition | Rationale/Expected Outcome | Reference |

|---|---|---|---|

| Solvent | Dimethylformamide (DMF) | High boiling point allows for higher reaction temperatures, good solubility for reactants. | nih.gov |

| Solvent | Dichloromethane (DCM) | Commonly used in Schotten-Baumann reactions, allows for easy work-up. | wikipedia.org |

| Temperature | Reflux | Increases reaction rate to drive the reaction to completion. | nih.gov |

| Temperature | Room Temperature | Milder conditions may reduce side products, suitable for highly reactive substrates. | cbijournal.com |

| Base | Triethylamine (Et3N) | Organic base, acts as an acid scavenger without introducing water. | |

| Base | Aqueous NaOH | Used in the classical Schotten-Baumann setup to neutralize HCl. wikipedia.org | wikipedia.org |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Can be used in catalytic amounts to accelerate the acylation, especially with less reactive systems. | |

| Method | Microwave Irradiation | Significant reduction in reaction time and potential for increased yield. ajol.infonih.gov | ajol.infonih.gov |

Exploration of Alternative Synthetic Pathways to this compound Derivatives

Beyond the traditional acid chloride route, several alternative methodologies have been developed for the synthesis of benzamide derivatives, which could be applied to the preparation of this compound and its analogues.

Peptide Coupling Reagents: One of the most versatile methods for amide bond formation involves the use of coupling reagents that activate the carboxylic acid in situ. A common and efficient system is the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). cbijournal.com This approach avoids the need to pre-form the often-sensitive acid chloride and generally proceeds under mild conditions with high yields. The reaction involves the formation of an activated ester intermediate, which then readily reacts with the amine.

The "Borrowing Hydrogen" Strategy: A more recent and greener alternative for N-alkylation of amides is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. researchgate.net This process typically involves a transition metal catalyst, such as a palladium pincer complex, which facilitates the reaction between an amide and an alcohol. The alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes a condensation reaction with the amide, followed by hydrogenation of the resulting imine by the captured hydrogen. This method is highly atom-economical as it produces water as the only byproduct.

Flow Chemistry: Continuous flow synthesis has gained significant traction in both academic and industrial settings for its ability to offer enhanced safety, scalability, and control over reaction parameters. nih.govmst.edu In a flow setup, reactants are continuously pumped through a heated reactor, allowing for precise control of temperature, pressure, and residence time. This can lead to improved yields and selectivities, as well as easier automation and scale-up compared to traditional batch processes.

Microwave-Assisted Synthesis: As mentioned previously, microwave irradiation is a powerful technique for accelerating amide bond formation. ajol.infonih.gov Studies have shown that a variety of N-substituted benzamides can be synthesized rapidly and in high yields using this method, often under solvent-free conditions, which adds to its appeal from a green chemistry perspective. researchgate.net

The following interactive table provides a comparison of these alternative synthetic pathways.

| Synthetic Pathway | Key Reagents/Conditions | Advantages | Potential Limitations | Reference |

|---|---|---|---|---|

| Traditional Acyl Chloride Route | Thionyl chloride, Amine, Solvent (e.g., DMF) | Well-established, generally high-yielding. | Requires handling of corrosive thionyl chloride and isolation of the acid chloride intermediate. | nih.gov |

| Schotten-Baumann Reaction | Acyl chloride, Amine, Aqueous base, Organic solvent | Mild conditions, simple procedure. | Hydrolysis of the acyl chloride can be a competing side reaction. | wikipedia.org |

| Peptide Coupling Reagents | Carboxylic acid, Amine, EDCI, HOBt | Mild conditions, high yields, avoids pre-formation of acyl chloride. | Coupling reagents can be expensive. | cbijournal.com |

| "Borrowing Hydrogen" Strategy | Amide, Alcohol, Transition metal catalyst (e.g., Pd) | Atom-economical (water is the only byproduct), uses readily available alcohols. | Requires a specific catalyst, which may be expensive or sensitive. | researchgate.net |

| Flow Chemistry | Continuous pumping of reactants through a heated microreactor | Enhanced safety, scalability, precise control over reaction parameters. | Requires specialized equipment. | nih.govmst.edu |

| Microwave-Assisted Synthesis | Reactants under microwave irradiation | Drastically reduced reaction times, often improved yields, can be solvent-free. | Specialized microwave reactor needed for controlled reactions. | ajol.infonih.govresearchgate.net |

Advanced Spectroscopic and Crystallographic Elucidation of N Butyl 2 Chloro 4 Nitrobenzamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of N-butyl-2-chloro-4-nitrobenzamide is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the n-butyl group. The aromatic region will be influenced by the electron-withdrawing effects of the nitro and chloro substituents, as well as the amide group.

The three protons on the benzene (B151609) ring are expected to appear as a complex splitting pattern due to their coupling with each other. The proton adjacent to the nitro group is likely to be the most deshielded. The signals for the butyl chain will appear in the upfield region of the spectrum, with characteristic multiplicities reflecting their coupling to adjacent methylene (B1212753) groups. The amide proton (N-H) is expected to show a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | ~8.50 | d | ~2.0 |

| Aromatic H | ~8.20 | dd | ~8.5, 2.0 |

| Aromatic H | ~7.80 | d | ~8.5 |

| Amide N-H | ~8.60 | t | ~5.5 |

| -CH₂- (attached to N) | ~3.40 | q | ~7.0 |

| -CH₂- | ~1.60 | sextet | ~7.5 |

| -CH₂- | ~1.40 | sextet | ~7.5 |

Note: Predicted values are for a standard deuterated solvent like CDCl₃ and can vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound is expected to show signals for each unique carbon atom. The aromatic carbons will appear in the downfield region (typically 120-150 ppm), with their chemical shifts influenced by the attached substituents. The carbonyl carbon of the amide group is expected to be significantly deshielded, appearing at a high chemical shift value. The carbons of the n-butyl group will resonate in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~164 |

| Aromatic C-NO₂ | ~149 |

| Aromatic C-Cl | ~135 |

| Aromatic C-H | ~130 |

| Aromatic C-H | ~125 |

| Aromatic C-H | ~120 |

| Aromatic C-CONH | ~140 |

| -CH₂- (attached to N) | ~40 |

| -CH₂- | ~31 |

| -CH₂- | ~20 |

Note: Predicted values can vary based on the solvent and other experimental parameters.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To definitively establish the structure of this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the n-butyl group, cross-peaks would be observed between the adjacent methylene protons and between the terminal methyl and its adjacent methylene protons. In the aromatic region, COSY would help to trace the connectivity between the coupled aromatic protons, confirming their relative positions on the ring. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond correlations). youtube.com Each protonated carbon would show a cross-peak connecting its ¹³C chemical shift to the chemical shift of its attached proton(s). This allows for the unambiguous assignment of the carbon signals for the CH, CH₂, and CH₃ groups in both the aromatic and aliphatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.com This is particularly powerful for identifying quaternary carbons (like the carbonyl carbon and the carbons attached to the chloro and nitro groups) and for piecing together different fragments of the molecule. For instance, a correlation would be expected between the amide N-H proton and the carbonyl carbon, as well as between the methylene protons adjacent to the nitrogen and the carbonyl carbon. Furthermore, correlations between the aromatic protons and the carbonyl carbon would confirm the connection of the benzoyl moiety to the amide group.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Amide I (C=O) and Amide II (N-H bend) Band Analysis

The IR spectrum of this compound will prominently feature bands characteristic of the secondary amide group.

Amide I Band (C=O stretch): A strong absorption band is expected in the region of 1650-1680 cm⁻¹. This band is primarily due to the C=O stretching vibration and is a reliable indicator of the amide functional group. The exact position can be influenced by hydrogen bonding.

Amide II Band (N-H bend): Another characteristic band, the Amide II band, is expected to appear around 1530-1550 cm⁻¹. This band arises from a combination of the N-H in-plane bending and C-N stretching vibrations. nih.gov The presence of a sharp N-H stretching band around 3300-3500 cm⁻¹ would also be indicative of the amide group. nih.gov

Nitro Group Asymmetric and Symmetric Stretching Frequencies

The nitro group (NO₂) gives rise to two strong and distinct stretching vibrations, which are highly characteristic.

Asymmetric NO₂ Stretch: A strong absorption band is predicted to be in the range of 1500-1570 cm⁻¹. nih.gov

Symmetric NO₂ Stretch: Another strong band is expected at a lower frequency, typically between 1330 and 1370 cm⁻¹. nih.gov

The presence of these two intense bands provides definitive evidence for the nitro functionality in the molecule.

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3300 - 3500 |

| Amide (C=O) | Stretching (Amide I) | 1650 - 1680 |

| Amide (N-H) | Bending (Amide II) | 1530 - 1550 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

Halogen-Substituent Vibrational Signatures

The presence of a chlorine atom on the benzamide (B126) ring of this compound gives rise to characteristic vibrational modes in its infrared (IR) and Raman spectra. The C-Cl stretching vibration is of particular interest for confirming the presence and position of the halogen substituent. Due to the mass of the chlorine atom and the strength of the carbon-chlorine bond, this stretching vibration is typically observed in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹.

In aromatic compounds, the exact frequency of the C-Cl stretch can be influenced by the substitution pattern on the benzene ring. For related chlorinated nitroaromatic compounds, these vibrations are well-documented. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the C-Cl stretching vibration was identified in the region of 752 cm⁻¹. nih.gov The electron-withdrawing nature of the nitro group and the amide functionality can subtly shift this frequency. Therefore, for this compound, the C-Cl stretch is anticipated to be a sharp, and potentially intense, absorption band within this characteristic range.

It is important to note that other out-of-plane C-H bending vibrations of the aromatic ring can also occur in this region, necessitating a careful analysis of the entire spectral fingerprint to make a definitive assignment.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound, the nominal molecular weight is 256 g/mol . High-resolution mass spectrometry would provide a more precise mass measurement, allowing for the confirmation of the elemental composition.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. A common fragmentation would be the alpha-cleavage of the N-butyl group, leading to the loss of a propyl radical (•C₃H₇) to form a prominent ion. Another expected fragmentation is the cleavage of the amide bond, which could result in the formation of a 2-chloro-4-nitrobenzoyl cation or a butylaminium radical cation. The loss of the nitro group (NO₂) or the chlorine atom are also plausible fragmentation pathways that would be observed in the mass spectrum.

Predicted Mass Spectrometry Data for N-butyl-2-chloro-5-nitrobenzamide uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 257.06874 |

| [M+Na]⁺ | 279.05068 |

| [M-H]⁻ | 255.05418 |

| [M+NH₄]⁺ | 274.09528 |

| [M+K]⁺ | 295.02462 |

| [M]+ | 256.06091 |

This data is for the isomer N-butyl-2-chloro-5-nitrobenzamide and is presented as a close approximation for this compound.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Molecular Conformation and Torsion Angles

The conformation of this compound is largely defined by the torsion angles around the rotatable bonds. Key torsion angles include those describing the orientation of the butyl group relative to the amide plane and the orientation of the amide group relative to the phenyl ring.

For a related compound, N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide, the molecule exhibits a nearly planar arrangement between the amide group and the aromatic ring. researchgate.net The torsion angles C8–N1–C1–O1 and C1–N1–C8–C13 were reported as 6.7(3)° and -7.6(3)°, respectively, indicating a high degree of planarity. researchgate.net This planarity is often favored due to the delocalization of electrons between the aromatic ring and the amide group. For this compound, a similar planarity between the benzamide moiety is expected. The n-butyl chain, being flexible, will likely adopt a low-energy, extended conformation in the solid state.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound will be governed by a combination of intermolecular forces. Hydrogen bonding is expected to be a dominant interaction. The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can lead to the formation of chains or dimeric motifs. In the crystal structure of N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide, intermolecular C—H⋯O hydrogen bonds link molecules into sheets. researchgate.net

Geometric Parameters and Bond Lengths/Angles Analysis

Single-crystal X-ray diffraction would provide precise measurements of all bond lengths and angles within the this compound molecule. The bond lengths within the benzene ring are expected to show some deviation from the standard 1.39 Å due to the electronic effects of the substituents. The electron-withdrawing nitro and chloro groups are likely to cause a slight shortening of the adjacent C-C bonds.

The C-Cl bond length in aromatic systems typically falls in the range of 1.70-1.74 Å. The C-N bond of the amide and the N-O bonds of the nitro group will also have characteristic lengths that can be compared to values from crystallographic databases for similar fragments. The bond angles around the sp² hybridized carbon atoms of the benzene ring will be close to 120°, with some distortion to accommodate the substituents. The geometry of the amide group is expected to be planar.

Computational Chemistry and Theoretical Investigations of N Butyl 2 Chloro 4 Nitrobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate electron distribution, molecular orbital energies, and other properties that are fundamental to a molecule's reactivity and stability. For derivatives of nitrobenzene, the B3LYP functional combined with basis sets like 6-311+G** has been shown to be effective for geometry optimization and the calculation of vibrational frequencies.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values.

In N-butyl-2-chloro-4-nitrobenzamide, the MEP map would highlight distinct regions of differing electrostatic potential.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The oxygen atoms of the nitro group and the carbonyl group of the amide are expected to be the most electron-rich sites, representing the primary locations for interactions with electrophiles or hydrogen bond donors.

Positive Regions (Blue): These regions indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atom of the amide group (N-H) would exhibit a positive potential, making it a potential hydrogen bond donor. The carbon atoms of the aromatic ring, influenced by the electron-withdrawing nitro and chloro groups, would also show a degree of positive potential.

Neutral Regions (Green): The nonpolar n-butyl chain would be characterized by a relatively neutral electrostatic potential.

The electron density distribution, as calculated by DFT, is significantly polarized by the electron-withdrawing nature of the nitro and chloro substituents. This creates regions of lower electron density on the benzene (B151609) ring, particularly at the positions ortho and para to these groups, thereby influencing the molecule's reactivity patterns.

Table 1: Predicted Electrostatic Potential and Reactive Sites of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Oxygen atoms of Nitro Group | Highly Negative | Site for electrophilic attack, hydrogen bonding |

| Oxygen atom of Carbonyl Group | Negative | Site for electrophilic attack, hydrogen bonding |

| Amide Hydrogen (N-H) | Highly Positive | Site for nucleophilic attack, hydrogen bond donor |

| Aromatic Ring | Variably Positive | Susceptible to nucleophilic aromatic substitution |

| n-butyl Group | Near Neutral | Primarily involved in van der Waals interactions |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, FMO analysis would reveal:

HOMO: The HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the amide group and the substituted benzene ring.

LUMO: The LUMO is expected to be distributed over the electron-deficient regions, particularly the nitro group and the aromatic ring, indicating these as the primary sites for accepting electrons in a reaction.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In related molecules like 2-amino-4-nitrotoluene, the HOMO-LUMO energy gap has been calculated to be around 3.35 eV using DFT methods. researchgate.net The presence of strong electron-withdrawing groups in this compound would likely result in a relatively low energy gap, indicative of a chemically reactive species.

Table 2: Representative Frontier Molecular Orbital Data for a Nitrobenzamide Derivative

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 4.0 |

The presence of the flexible n-butyl group and the rotatable amide bond means that this compound can exist in multiple conformations. Computational methods can be used to explore the conformational energy landscape to identify the most stable, low-energy structures.

Studies on similar molecules show that the butyl chain typically adopts an extended, anti-periplanar conformation to minimize steric hindrance. Furthermore, there is a strong electronic incentive for the nitro group to be coplanar with the benzene ring to maximize the stabilizing effects of resonance. The orientation of the amide group relative to the ring is a critical factor. The most stable conformer would balance the steric interactions between the n-butyl group and the ortho-chloro substituent against the electronic stabilization gained from conjugation between the amide and the aromatic ring. Potential energy surface scans, where the energy is calculated as a function of key dihedral angles, can pinpoint the global minimum energy conformation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, solvent interactions, and binding events.

For a molecule like this, MD simulations can be used to:

Explore Conformational Flexibility: MD can simulate the flexibility of the n-butyl chain and the rotation around the amide bond, providing a more realistic picture of the molecule's structure in solution than static calculations alone.

Analyze Solvation: Simulations can model the interactions between this compound and solvent molecules, revealing how the solvent shell is structured and how it influences the solute's conformation.

Study Biomolecular Interactions: In the context of drug design, MD simulations are invaluable for studying how a ligand like this compound interacts with a biological target, such as an enzyme's active site. For instance, MD simulations have been used to confirm the stability of related benzamide (B126) derivatives within the binding sites of proteins like α-glucosidase. nih.gov The simulations can track the persistence of hydrogen bonds and other key interactions, providing a measure of binding stability. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. The goal is to develop a mathematical equation that can predict the property of new, unsynthesized molecules.

For a series of derivatives of this compound, a QSPR study would involve:

Creating a Dataset: A series of analogues would be synthesized or computationally designed, varying substituents on the aromatic ring or modifying the alkyl chain.

Calculating Descriptors: For each molecule, a set of numerical descriptors representing its structural and physicochemical properties (e.g., molecular weight, logP, electronic parameters, topological indices) would be calculated.

Developing a Model: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to find a correlation between the descriptors and an experimentally measured property (e.g., melting point, solubility, or biological activity).

Validation: The predictive power of the model would be rigorously tested using external datasets.

Such models could be used to guide the synthesis of new derivatives with enhanced properties, for example, by predicting which modifications would lead to increased lipophilicity or improved binding affinity to a target.

Theoretical Studies on Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation of this compound. The synthesis of this compound likely involves the reaction of 2-chloro-4-nitrobenzoyl chloride with n-butylamine. This is a nucleophilic acyl substitution reaction.

A related and well-studied process is the nucleophilic aromatic substitution (SNAr) reaction of 1-chloro-2,4-dinitrobenzene (B32670) with n-butylamine. researchgate.net Theoretical studies of such reactions can map out the entire reaction pathway, including transition states and intermediates.

For the formation of this compound, a theoretical study would typically involve:

Locating Reactants and Products: The geometries and energies of the starting materials (2-chloro-4-nitrobenzoyl chloride and n-butylamine) and the final product are optimized.

Identifying Intermediates: The reaction proceeds through a tetrahedral intermediate formed by the attack of the amine nitrogen on the carbonyl carbon. The structure and stability of this intermediate would be calculated.

Finding the Transition State: The highest energy point on the reaction coordinate, the transition state, would be located. Its geometry and energy determine the activation barrier and, therefore, the rate of the reaction.

Calculating the Reaction Profile: By connecting these stationary points, a complete energy profile for the reaction can be constructed, providing detailed mechanistic insights into the bond-forming and bond-breaking steps.

These studies can also explain the role of catalysts or the effect of the solvent on the reaction mechanism and kinetics. researchgate.net

Prediction of Spectroscopic Data through Computational Methods

Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods like Density Functional Theory (DFT) are instrumental in forecasting its spectral signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are crucial for structural elucidation and for understanding the electronic and vibrational characteristics of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR chemical shifts using computational methods has become a reliable tool for chemists. nih.gov The process typically involves optimizing the molecular geometry of this compound using a functional such as B3LYP with a basis set like 6-31G(d), a method that has shown broad applicability for organic molecules. nih.gov Following geometry optimization, the NMR shielding tensors are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for the protons (¹H) and carbons (¹³C) of this compound are anticipated to be in agreement with the general regions observed for similar functional groups in related structures. nih.govmdpi.com For instance, the aromatic protons are expected to appear in the downfield region of the ¹H NMR spectrum due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro and chloro groups. nih.gov The protons of the n-butyl group would be found in the more upfield region. Similarly, in the ¹³C NMR spectrum, the carbonyl carbon and the aromatic carbons attached to the nitro and chloro groups are expected to have characteristic downfield shifts.

Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on computational predictions and comparison with experimentally determined values for analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| H (Aromatic) | 8.5 - 7.5 |

| H (Amide N-H) | ~8.9 |

| H (α-CH₂) | ~3.5 |

| H (β-CH₂) | ~1.6 |

| H (γ-CH₂) | ~1.4 |

| H (δ-CH₃) | ~0.9 |

Note: The predicted values are based on DFT calculations and are relative to TMS. The aromatic protons will exhibit specific splitting patterns based on their coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C=O | ~165 |

| C (Aromatic, C-NO₂) | ~149 |

| C (Aromatic, C-Cl) | ~133 |

| C (Aromatic) | 124 - 142 |

| C (α-CH₂) | ~41 |

| C (β-CH₂) | ~31 |

| C (γ-CH₂) | ~20 |

| C (δ-CH₃) | ~13 |

Note: The predicted values are based on DFT calculations and are relative to TMS.

Simulated Infrared (IR) Spectroscopy

Theoretical vibrational analysis is a valuable tool for assigning the absorption bands in an experimental IR spectrum. Computational methods, particularly DFT with functionals like B3LYP, are employed to calculate the harmonic vibrational frequencies of this compound. researchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data.

The simulated IR spectrum of this compound is expected to show characteristic peaks corresponding to its functional groups. Key vibrational modes would include the N-H stretch of the amide, the C=O stretch of the carbonyl group, the asymmetric and symmetric stretches of the nitro (NO₂) group, and various vibrations of the aromatic ring and the n-butyl chain. nih.gov

Table 3: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3450 - 3300 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch (Amide I) | 1680 - 1640 |

| N-H Bend (Amide II) | 1600 - 1550 |

| NO₂ Asymmetric Stretch | 1550 - 1500 |

| NO₂ Symmetric Stretch | 1370 - 1330 |

| C-N Stretch | 1300 - 1200 |

| C-Cl Stretch | 800 - 600 |

Note: These are predicted frequency ranges based on DFT calculations. The exact values may vary depending on the level of theory and basis set used.

Theoretical UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the excitation energies and oscillator strengths of the electronic transitions, a theoretical UV-Vis spectrum can be generated for this compound. These calculations are typically performed in the gas phase and can also be carried out in a solvent environment using implicit solvation models to better mimic experimental conditions.

The predicted UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the chromophoric nitrobenzamide core suggests that significant absorptions will occur in the UV region. The specific wavelengths of maximum absorption (λ_max) are influenced by the electronic nature of the substituents on the aromatic ring.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Electronic Transition | Predicted λ_max (nm) |

| π → π | 250 - 300 |

| n → π | 320 - 380 |

Note: The predicted λ_max values are based on TD-DFT calculations and can be influenced by the choice of functional, basis set, and solvent model.

Chemical Reactivity and Transformational Pathways of N Butyl 2 Chloro 4 Nitrobenzamide

Reactions at the Nitro Group: Reduction and Derivative Formation

The nitro group on the aromatic ring is a key site for chemical transformation, primarily through reduction to an amino group. This conversion is a critical step in the synthesis of various derivatives with potential applications in pharmaceuticals and materials science.

Catalytic Hydrogenation Pathways to Amino-Benzamide Derivatives

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups to their corresponding anilines. For N-butyl-2-chloro-4-nitrobenzamide, this transformation would yield N-butyl-4-amino-2-chlorobenzamide. The reaction typically involves the use of a metal catalyst and a hydrogen source.

Commonly used catalytic systems for the hydrogenation of nitroarenes include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. commonorganicchemistry.comwikipedia.org The choice of catalyst can be crucial, especially when chemoselectivity is desired. For instance, while Pd/C is highly effective, it can sometimes lead to dehalogenation, which would be a competing side reaction in the case of this compound. commonorganicchemistry.com Raney nickel is often a suitable alternative when dehalogenation of aromatic halides is a concern. commonorganicchemistry.com

Recent research has also explored the use of cobalt nanoparticles supported on nitrogen-doped activated carbon for the hydrogenation of chloronitroaromatics, demonstrating high activity and selectivity. rsc.org Such systems could be applicable to the reduction of this compound, potentially offering a cost-effective and efficient pathway to the corresponding amino derivative. The synthesis of p-aminobenzamide from p-nitrobenzamide through catalytic hydrogenation is a well-established industrial process, highlighting the feasibility of this approach for related benzamide (B126) structures. google.compatsnap.com

Table 1: Catalytic Systems for Nitro Group Reduction

| Catalyst | Hydrogen Source | General Conditions | Potential for Dehalogenation |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, transfer hydrogenation (e.g., ammonium (B1175870) formate) | Room temperature to moderate heat, atmospheric to high pressure | Can occur, especially with prolonged reaction times or higher temperatures |

| Raney Nickel | H₂ gas, hydrazine | Room temperature to moderate heat | Lower tendency for dehalogenation compared to Pd/C |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Room temperature, atmospheric pressure | Effective, but can also catalyze dehalogenation |

Selective Chemical Reduction Methods

In cases where catalytic hydrogenation might lead to undesirable side reactions or when specific functional group tolerance is required, selective chemical reduction methods are employed. These methods often utilize metals in acidic media or other specific reducing agents.

For this compound, the selective reduction of the nitro group without affecting the chlorine atom or the amide bond is of primary importance. Tin(II) chloride (SnCl₂) in the presence of a proton source like hydrochloric acid is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of halogens and other reducible functionalities like nitriles or esters. stackexchange.com The reaction with SnCl₂·2H₂O in a solvent like ethanol (B145695) is a well-documented procedure that proceeds under relatively mild conditions. stackexchange.com

Other common reagents for this transformation include iron powder in acidic medium (e.g., acetic acid or ammonium chloride) and zinc powder in acidic medium. commonorganicchemistry.com These methods are generally mild and cost-effective. Sodium sulfide (B99878) (Na₂S) is another reagent that can be used for the selective reduction of nitro groups and is particularly useful when acidic conditions are to be avoided. commonorganicchemistry.com More modern approaches include the use of sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal catalyst, such as Ni(PPh₃)₄, which has been shown to effectively reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com

Table 2: Selective Chemical Reducing Agents for Aromatic Nitro Groups

| Reagent | Conditions | Selectivity |

|---|---|---|

| Tin(II) Chloride (SnCl₂) | Acidic (e.g., HCl), or as SnCl₂·2H₂O in ethanol | High selectivity for the nitro group over halogens and esters |

| Iron (Fe) | Acidic (e.g., acetic acid, NH₄Cl) | Good selectivity, mild conditions |

| Zinc (Zn) | Acidic (e.g., acetic acid) | Good selectivity, mild conditions |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Useful under neutral or basic conditions, can be selective for one nitro group in dinitro compounds |

Reactivity of the Chlorine Substituent: Nucleophilic Aromatic Substitution (SNAr) Investigations

The chlorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly influenced by the electronic nature of the other substituents on the ring.

Influence of the Nitro Group on Chlorine Lability

The presence of a strongly electron-withdrawing group, such as the nitro group, is a prerequisite for the activation of an aromatic ring towards nucleophilic attack. wikipedia.orglibretexts.org In this compound, the nitro group at the para-position relative to the chlorine atom plays a crucial role in increasing the lability of the chlorine.

The mechanism of SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate can be delocalized onto the nitro group through resonance when it is positioned ortho or para to the site of attack. This delocalization stabilizes the intermediate, thereby lowering the activation energy for its formation and facilitating the substitution reaction. wikipedia.orglibretexts.org If the nitro group were in the meta position, this resonance stabilization would not be possible, and the reaction would be significantly slower or not occur at all. masterorganicchemistry.com

Exploration of Leaving Group Ability in the Benzamide Scaffold

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, rather than the subsequent departure of the leaving group. masterorganicchemistry.com Consequently, the bond strength of the carbon-halogen bond is less critical than in Sₙ1 or Sₙ2 reactions. The relative reactivity of halogens in SNAr often follows the order F > Cl > Br > I. This is because the more electronegative halogen (fluorine) polarizes the carbon atom more effectively, making it more electrophilic and thus more susceptible to nucleophilic attack.

Within the 2-chloro-4-nitrobenzamide scaffold, the chlorine atom serves as a good leaving group due to the strong activation provided by the para-nitro group. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride to form a variety of derivatives. The specific reaction conditions, including the choice of solvent and the nature of the nucleophile, will influence the reaction rate and yield. The synthesis of various substituted benzamides from halogenated nitroaromatic precursors demonstrates the synthetic utility of this reaction. nih.govnih.gov

Amide Bond Reactivity and Stability in this compound

The amide bond is generally stable, but it can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The stability of the amide bond in this compound is influenced by the electronic effects of the substituents on the aromatic ring.

Under acidic conditions, the hydrolysis of amides is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. youtube.com The subsequent steps involve the formation of a tetrahedral intermediate and the eventual cleavage of the carbon-nitrogen bond. The presence of the electron-withdrawing chloro and nitro groups on the aromatic ring would likely increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of acid-catalyzed hydrolysis compared to an unsubstituted benzamide.

In alkaline hydrolysis, a strong nucleophile, typically a hydroxide (B78521) ion, directly attacks the carbonyl carbon of the amide. acs.org The resulting tetrahedral intermediate then expels the amide anion, which is subsequently protonated by the solvent. Studies on the hydrolysis of N-substituted benzamides have provided insights into the kinetics and mechanisms of these reactions. acs.orgrsc.org The electron-withdrawing substituents on the aromatic ring of this compound would also be expected to facilitate alkaline hydrolysis by stabilizing the negative charge in the transition state.

Recent studies have also explored the use of solid catalysts, such as zirconium dioxide (ZrO₂), for the hydrolysis of amide bonds under neutral conditions, which could offer a milder alternative for the cleavage of the amide bond in this compound. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-butyl-4-amino-2-chlorobenzamide |

| p-aminobenzamide |

| p-nitrobenzamide |

| Palladium on carbon |

| Platinum(IV) oxide |

| Raney nickel |

| Tin(II) chloride |

| Iron |

| Zinc |

| Sodium sulfide |

| Sodium borohydride |

| Nickel(II) tetrakis(triphenylphosphine) |

| Meisenheimer complex |

Hydrolytic Stability under Varying Chemical Conditions

The stability of the amide bond in this compound is highly dependent on the pH of the environment. Like most amides, it is susceptible to hydrolysis under both acidic and basic conditions, though it is generally stable in neutral water at ambient temperatures. libretexts.org The process involves the nucleophilic acyl substitution at the carbonyl carbon of the amide.

In a basic medium, the amide undergoes hydrolysis via nucleophilic attack by a strong nucleophile, typically a hydroxide ion (OH⁻), at the carbonyl carbon. This reaction, which is generally slower than acid-catalyzed hydrolysis, forms a tetrahedral intermediate which then collapses to expel the amide anion. The resulting 2-chloro-4-nitrobenzoic acid is immediately deprotonated by the base to form a carboxylate salt, while the liberated n-butylamine remains in its basic form. The use of a full equivalent of base makes this a base-promoted reaction. libretexts.orgyoutube.com

Table 1: Hydrolysis of this compound

| Condition | Reagents | Products | Mechanism Highlights |

|---|---|---|---|

| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | 2-chloro-4-nitrobenzoic acid and n-butylammonium salt | Protonation of carbonyl oxygen increases electrophilicity, followed by nucleophilic attack of water. libretexts.org |

| Basic | OH⁻ (e.g., NaOH, KOH), H₂O, Heat | 2-chloro-4-nitrobenzoate salt and n-butylamine | Direct nucleophilic attack of hydroxide ion on the carbonyl carbon. libretexts.org |

| Neutral | H₂O | Generally stable, slow hydrolysis at elevated temperatures | Water acts as a very weak nucleophile. |

Amide Bond Transamidation and Derivatization

The amide bond of this compound can undergo transamidation, a process where the n-butylamine moiety is exchanged with another amine. This equilibrium reaction is typically driven to completion by using a large excess of the incoming amine or by removing one of the products. The reaction proceeds through a similar nucleophilic acyl substitution mechanism as hydrolysis, with an amine acting as the nucleophile instead of water.

Another significant derivatization pathway is the reduction of the amide. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group of the amide to a methylene (B1212753) group (-CH₂-). libretexts.org This reaction converts this compound into the corresponding secondary amine, N-(2-chloro-4-nitrobenzyl)butan-1-amine. This transformation is distinct from the reduction of ketones or aldehydes as the oxygen atom is completely removed. libretexts.org

Table 2: Derivatization Reactions at the Amide Bond

| Reaction | Reagents | Product | Description |

|---|---|---|---|

| Transamidation | R₂NH (another amine), Heat | N,N-disubstituted-2-chloro-4-nitrobenzamide | The n-butylamino group is substituted by a different amino group. |

| Reduction | 1. LiAlH₄, dry ether2. H₂O/H⁺ | N-(2-chloro-4-nitrobenzyl)butan-1-amine | The carbonyl group (C=O) is reduced to a methylene group (CH₂). libretexts.org |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing groups: a nitro group, a chloro group, and the benzamide functionality itself. libretexts.org EAS reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would require harsh conditions to proceed and would likely be slow. masterorganicchemistry.comlibretexts.org

The mechanism of these reactions involves an initial attack by the aromatic π-system on a strong electrophile, temporarily breaking the aromaticity to form a carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the ring to restore aromaticity and yield the substituted product. youtube.combyjus.com

Regioselectivity Influenced by Existing Substituents (Chloro, Nitro, Amide)

The position of any new substituent on the aromatic ring is determined by the directing effects of the groups already present. In this compound, the available positions for substitution are C3, C5, and C6. The directing influences are as follows:

-CONH-butyl group (at C1): The carbonyl group is strongly electron-withdrawing through resonance, making this group deactivating and a meta-director (directing to C3 and C5).

-Cl group (at C2): The chloro group is deactivating due to its inductive effect but is an ortho, para-director due to resonance donation from its lone pairs. It directs incoming electrophiles to the ortho position (C6) and the para position (C5). libretexts.orglibretexts.org

-NO₂ group (at C4): The nitro group is a very strong deactivating group via both induction and resonance, and it is a meta-director , directing to C2 and C6. libretexts.org

Attack at C3: This position is meta to the amide group.

Attack at C5: This position is meta to the amide group and para to the chloro group. The directing effects of the amide and chloro groups are reinforcing for this position.

Attack at C6: This position is ortho to the chloro group and meta to the nitro group. The directing effects of the chloro and nitro groups are reinforcing for this position.

Given the strong deactivation of the ring, predicting a single major product is difficult without experimental data. However, substitution is most likely to be favored at positions C5 and C6, where there is reinforcement from at least two of the existing substituents.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Classification | Directing Effect |

|---|---|---|---|

| -CONH-butyl | C1 | Deactivating | Meta (to C3, C5) |

| -Cl | C2 | Deactivating | Ortho, Para (to C6, C5) libretexts.orglibretexts.org |

| -NO₂ | C4 | Strongly Deactivating | Meta (to C2, C6) libretexts.org |

Reactions Involving the N-butyl Side Chain

The N-butyl group attached to the amide nitrogen is generally unreactive. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, making it significantly less nucleophilic and less basic than a typical amine. libretexts.org Therefore, reactions such as alkylation at the nitrogen atom are not readily observed.

The primary reactions involving this part of the molecule are those that transform the entire amide functional group, as discussed previously. The most notable is the reduction of the amide to a secondary amine using LiAlH₄, which directly modifies the linkage of the butyl chain to the aromatic ring system by removing the carbonyl group. libretexts.orglibretexts.org

While the C-H bonds on the aliphatic butyl chain could theoretically undergo free-radical reactions, such as halogenation, these processes typically lack selectivity and would likely lead to a mixture of products, in addition to potentially reacting at other sites on the molecule.

Structure Reactivity Relationship Studies of N Butyl 2 Chloro 4 Nitrobenzamide and Analogues

Impact of Substituent Effects on Chemical Reactivity (e.g., Hammett Correlations for Nitro and Chloro Groups)

The reactivity of the aromatic ring in N-butyl-2-chloro-4-nitrobenzamide is significantly influenced by the electron-withdrawing nature of the nitro (NO₂) and chloro (Cl) substituents. The Hammett equation provides a quantitative means to assess these electronic effects. scribd.comlibretexts.org

The nitro group is a strong electron-withdrawing group, primarily through a resonance effect, which significantly deactivates the benzene (B151609) ring towards electrophilic substitution. quora.com This deactivation is a result of the nitro group pulling electron density from the aromatic ring, making it less nucleophilic. viu.ca The chloro group also acts as an electron-withdrawing group through its inductive effect due to its high electronegativity. quora.com However, it can also donate electron density to the ring via resonance, although the inductive effect is generally stronger in halogens. doubtnut.com

The Hammett substituent constant (σ) quantifies the electronic effect of a substituent. For a nitro group in the para position (like in 4-nitrobenzoic acid), the σ value is positive and large (e.g., σp = 0.78), indicating strong electron withdrawal. utexas.edu For a chloro group, the σ value is also positive but smaller (e.g., σp = 0.23 for a para-chloro substituent), reflecting its weaker electron-withdrawing capacity compared to the nitro group. When both a chloro and a nitro group are present, their effects are approximately additive, leading to a significant decrease in the electron density of the aromatic ring. viu.ca

This pronounced electron deficiency at the aromatic ring makes this compound more susceptible to nucleophilic aromatic substitution, where a nucleophile attacks the ring and displaces a leaving group (in this case, potentially the chloro group). The rate of such reactions is generally enhanced by the presence of strong electron-withdrawing groups.

A Hammett plot, which correlates the logarithm of the reaction rate or equilibrium constant with the Hammett σ values for a series of substituted compounds, can provide valuable insights into the reaction mechanism. scribd.comviu.ca For reactions involving nucleophilic attack on the aromatic ring of this compound and its analogues, a positive slope (ρ value) in the Hammett plot would indicate that the reaction is facilitated by electron-withdrawing substituents. scribd.comorientjchem.org

| Substituent | Hammett Constant (σp) | Effect on Aromatic Ring |

| Nitro (NO₂) | 0.78 | Strongly electron-withdrawing, deactivating for electrophilic substitution, activating for nucleophilic substitution |

| Chloro (Cl) | 0.23 | Electron-withdrawing (inductive), weakly deactivating for electrophilic substitution |

Steric and Electronic Contributions of the N-butyl Group to Reactivity

The N-butyl group attached to the amide nitrogen influences the reactivity of this compound through both steric and electronic effects.

Steric Contributions: The steric bulk of the N-butyl group can play a significant role in the molecule's reactivity. nih.gov It can hinder the approach of reactants to the amide carbonyl group or the adjacent aromatic ring. For instance, in reactions involving the amide bond itself, such as hydrolysis, the size of the N-butyl group can affect the rate of reaction by sterically blocking the attack of a nucleophile on the carbonyl carbon. acs.org The presence of a bulky substituent on the amide nitrogen can also influence the rotational barrier around the C-N amide bond. nih.gov

In the context of intermolecular interactions, the N-butyl group can participate in hydrophobic interactions, which can be important for the binding of the molecule to biological targets.

| Property | Contribution of N-butyl Group |

| Electronic Effect | Weakly electron-donating (inductive effect) |

| Steric Effect | Provides steric bulk, potentially hindering access to the amide carbonyl and aromatic ring |

| Intermolecular Interactions | Can participate in hydrophobic interactions |

Influence of Halogen Position on Aromatic Reactivity and Stability

The position of the halogen substituent on the benzene ring has a profound impact on the reactivity and stability of the molecule. In this compound, the chlorine atom is located at the ortho position relative to the amide group and meta to the nitro group.

The reactivity of halobenzenes in electrophilic substitution reactions is influenced by the interplay of the inductive and resonance effects of the halogen. quora.com While the inductive effect of chlorine deactivates the entire ring, its resonance effect directs incoming electrophiles to the ortho and para positions. However, in this compound, the powerful deactivating effect of the nitro group at the para position dominates, making electrophilic substitution highly unfavorable.

The position of the halogen is particularly critical in nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to occur, there must be a good leaving group (the halogen) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). In this compound, the nitro group is para to the chloro group, which strongly activates the molecule for SNAr at the carbon bearing the chlorine. If the chlorine were at the meta position relative to the nitro group, its reactivity towards nucleophilic substitution would be significantly lower.

Effect of Nitro Group Position on Compound Stability and Reactivity (e.g., comparison with N-butyl-4-nitrobenzamide)

The position of the nitro group on the aromatic ring is a key determinant of the chemical properties of this compound. A comparison with its analogue, N-butyl-4-nitrobenzamide (which lacks the 2-chloro substituent), highlights the significant influence of both the nitro group's position and the presence of the halogen.

In N-butyl-4-nitrobenzamide, the nitro group is para to the amide group. This positioning allows for strong resonance delocalization of the nitrogen lone pair of the amide group through the benzene ring to the nitro group. This extended conjugation contributes to the stability of the molecule.

In this compound, the presence of the chlorine atom at the 2-position introduces additional electronic and steric effects. The electron-withdrawing inductive effect of the chlorine further decreases the electron density of the aromatic ring, making it even more susceptible to nucleophilic attack than N-butyl-4-nitrobenzamide.

The stability of the compound is also affected. The strong electron-withdrawing nature of the nitro group, especially when ortho or para to a leaving group like chlorine, can destabilize the C-Cl bond, making it more prone to cleavage in the presence of a nucleophile.

| Compound | Key Substituents and Positions | Expected Reactivity towards Nucleophilic Aromatic Substitution |

| This compound | -NO₂ at C4, -Cl at C2 | High, due to the activating effect of the para-nitro group on the ortho-chloro leaving group. |

| N-butyl-4-nitrobenzamide | -NO₂ at C4 | Not applicable for SNAr at an unsubstituted position. The ring is deactivated for electrophilic substitution. |

Conformational Flexibility and its Implications for Reactivity and Interactions

The conformational flexibility of this compound, particularly concerning the rotation around the C-N amide bond and the C-C bonds of the N-butyl chain, has significant implications for its reactivity and intermolecular interactions. lumenlearning.comyoutube.com

The amide bond in this compound can exist in both cis and trans conformations. However, for secondary amides, the trans conformation is generally more stable due to reduced steric hindrance between the N-alkyl group (butyl) and the carbonyl oxygen. nih.gov The introduction of bulky substituents on the phenyl ring or the amide nitrogen can influence the preferred conformation. nih.gov

The N-butyl chain itself has multiple rotatable bonds, allowing it to adopt various conformations. lumenlearning.com This flexibility enables the molecule to adapt its shape to fit into binding pockets of enzymes or receptors. The specific conformation adopted can influence the strength of intermolecular interactions, such as hydrogen bonding (with the amide N-H) and hydrophobic interactions (with the butyl chain).

Applications of N Butyl 2 Chloro 4 Nitrobenzamide and Its Derivatives in Advanced Materials and Chemical Synthesis

Role as a Synthetic Intermediate for Complex Organic Molecules

The chemical reactivity of N-butyl-2-chloro-4-nitrobenzamide allows it to serve as a foundational component in the construction of a wide array of organic compounds. Its structure contains several sites that can be targeted for chemical modification, making it a valuable building block.

The this compound scaffold is a key starting point in multi-step synthetic pathways. The amide bond itself is typically formed through the reaction of 2-chloro-4-nitrobenzoic acid with n-butylamine. This reaction is a variation of the well-established Schotten-Baumann reaction, which couples an acyl chloride with an amine to form an amide. mdpi.com In a general laboratory procedure, a substituted benzoic acid is activated and then reacted with an amine to yield the final benzamide (B126) product. chemicalbook.com

Once formed, the core structure of the parent compound, 2-chloro-4-nitrobenzamide, can be chemically transformed. For instance, the amide group can be dehydrated to form a nitrile. In one documented synthesis, 2-chloro-4-nitrobenzamide was refluxed with thionyl chloride to yield 2-chloro-4-nitrobenzonitrile (B1360291) in good yield. prepchem.com This transformation highlights the utility of the benzamide as a precursor to other important functional groups. Furthermore, derivatives can be designed to act as reagents themselves; N-acetoxy-N-chloro-4-nitrobenzamide has been developed as a novel and efficient electrophilic chlorinating agent for (hetero)arenes. enamine.net

| Starting Material | Reagent(s) | Product | Synthetic Utility |

| 2-chloro-4-nitrobenzoic acid | n-butylamine | This compound | Core structure synthesis |

| 2-chloro-4-nitrobenzamide | Thionyl chloride | 2-chloro-4-nitrobenzonitrile | Functional group transformation (Amide to Nitrile) |

| 4-nitrobenzamide derivative | Acetic anhydride, Chlorine source | N-acetoxy-N-chloro-4-nitrobenzamide | Creation of a specialized chlorinating agent |

The benzanilide (B160483) core, of which this compound is a member, is considered a "privileged structure" in medicinal chemistry because it serves as an intermediate for a wide range of biologically active heterocyclic compounds. researchgate.net Research on related benzanilides has shown they are precursors to important heterocyclic systems such as benzothiadiazin-4-ones, benzodiazepine-2,5-diones, and 2,3-disubstituted 3H-quinazoline-4-ones. researchgate.net

The synthesis of derivatives often involves reacting the precursor, 2-chloro-4-nitrobenzoyl chloride, with various amines, including those that are part of a heterocyclic ring, to yield the target compounds. nih.gov The strategic combination of the 2-chloro-4-nitrophenyl group with other moieties is a key method for generating novel structures. researchgate.netnih.gov The resulting amide can then undergo further reactions, such as intramolecular cyclization, to form the desired heterocyclic ring system.

| Precursor Core | Resulting Heterocyclic Systems |

| Benzanilide | Benzothiadiazin-4-ones |

| Benzanilide | Benzodiazepine-2,5-diones |

| Benzanilide | 2,3-disubstituted 3H-quinazoline-4-ones |

Investigation in Materials Science

The molecular features of this compound—specifically its electron-withdrawing and electron-donating groups and its capacity for hydrogen bonding—make it an interesting subject for materials science research.

The structure of this compound contains both an electron-donating group (the N-butyl group) and strong electron-withdrawing groups (the nitro group and the chloro substituent) attached to an aromatic system. This arrangement creates significant intramolecular polarization, making the molecule a candidate for forming charge-transfer complexes. In such complexes, an electron-rich donor molecule interacts with an electron-poor acceptor molecule.

While direct studies on this compound in polymeric systems for optoelectronics are not extensively documented, research on its derivatives provides insight into its potential. Molecular modeling studies of related 2-chloro-4-nitrobenzamide derivatives have revealed the presence of significant charge-charge, pi-anion, and pi-cation interactions with other molecules. nih.gov These fundamental interactions are crucial for the development of materials with optoelectronic properties, where the controlled transfer of charge is essential for device function. The inherent electronic asymmetry of the molecule suggests its potential for investigation as a component in charge-transfer systems with conductive polymers for applications in sensors or organic electronics.

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is well-suited for this field due to its multiple points for hydrogen bonding and other intermolecular forces.

The amide group (–CONH–) is a classic hydrogen bond donor (N-H) and acceptor (C=O). Studies on a similar compound, N-Butyl-4-chloro-benzamide, show that N-H⋯O hydrogen bonds are a primary interaction, linking molecules into rows. nih.gov Furthermore, the precursor molecule, 2-chloro-4-nitrobenzoic acid, has been shown to form co-crystals with nicotinamide, where a strong carboxylic acid-pyridine hydrogen bond is the primary interaction holding the two components together. nih.gov

In addition to hydrogen bonding, other weak interactions play a critical role in the crystal packing of related structures. These include short intermolecular Cl⋯Cl interactions, C-H⋯O bonds, and C-H⋯π interactions, which help assemble molecular rows or sheets into a full three-dimensional network. nih.govnih.gov The interplay of these forces dictates the final crystalline architecture, which can range from simple sheets to complex ribbon-like structures. nih.gov The ability to predict and control these interactions is central to crystal engineering, allowing for the design of new materials with specific physical properties, such as thermal stability. nih.gov

| Interacting Groups | Type of Non-Covalent Interaction | Resulting Supramolecular Motif |

| Amide N-H and Amide C=O | N-H⋯O Hydrogen Bond | Links molecules into rows or sheets nih.govnih.gov |

| Aromatic C-H and Nitro O | C-H⋯O Hydrogen Bond | Contributes to sheet formation nih.gov |

| Chlorine atom and Chlorine atom | Cl⋯Cl Interaction | Links molecular rows into sheets nih.gov |

| Aliphatic/Aromatic C-H and Aromatic Ring | C-H⋯π Interaction | Helps generate a 3D network nih.gov |

| Carboxylic Acid and Pyridine | O-H⋯N Hydrogen Bond | Forms co-crystal dimers and ribbons nih.gov |

Q & A

Q. What are the established synthetic methodologies for preparing N-butyl-2-chloro-4-nitrobenzamide?

- Methodological Answer : The compound can be synthesized via amide coupling between a substituted benzoyl chloride and an alkylamine. For example:

- React 2-chloro-4-nitrobenzoyl chloride with n-butylamine in a polar aprotic solvent (e.g., dichloromethane or THF) under inert conditions.

- Use a molar ratio of 1:1.2 (acyl chloride:amine) to ensure complete conversion.

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

- Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing N-butyl-2-chloro-4-nitrobenzamide?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.8–8.5 ppm for nitro and chloro-substituted benzene) and n-butyl chain signals (δ 0.9–1.6 ppm for CH₃ and CH₂ groups) .

- ¹³C NMR : Confirm carbonyl resonance (δ ~165 ppm) and nitro group effects on aromatic carbons .

- Mass Spectrometry :

- ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .

- UV-Vis Spectroscopy :

- Monitor λmax ~260–280 nm due to nitro-aromatic conjugation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and purity of N-butyl-2-chloro-4-nitrobenzamide?

- Methodological Answer :

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and improve reaction kinetics .

- Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions (e.g., hydrolysis) .

- Stoichiometry : Use a 10% excess of n-butylamine to drive the reaction to completion.

- Workup : Extract unreacted amine with dilute HCl (1 M) to enhance purity .

- Validation : Compare yields under varying conditions (e.g., 70% in THF vs. 85% in DMF) and characterize by DSC to detect polymorphic impurities .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths using single-crystal diffraction (e.g., SHELX programs for refinement) .

- 2D NMR : Employ COSY and HSQC to assign overlapping signals (e.g., distinguishing aromatic protons in ortho/meta positions) .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate assignments .

Q. How do electronic effects of substituents influence the reactivity of N-butyl-2-chloro-4-nitrobenzamide in further modifications?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : The nitro group (-NO₂) deactivates the benzene ring, directing electrophiles to the chloro-substituted position.

- Reduction Studies : Catalytic hydrogenation (H₂/Pd-C) reduces -NO₂ to -NH₂, enabling downstream functionalization (e.g., coupling with aldehydes) .

- Comparative Reactivity : Use Hammett constants (σ) to predict reaction rates; σ(Cl) = +0.23 vs. σ(NO₂) = +1.24 explains regioselectivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|